6-(3-Methylphenyl)nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

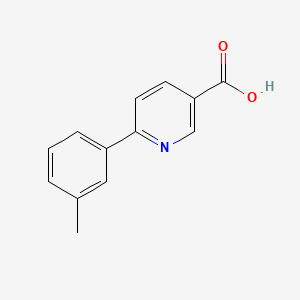

6-(3-methylphenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-3-2-4-10(7-9)12-6-5-11(8-14-12)13(15)16/h2-8H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRDKPQRPNBCAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647029 |

Source

|

| Record name | 6-(3-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887976-22-9 |

Source

|

| Record name | 6-(3-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 6-(3-Methylphenyl)nicotinic Acid

Introduction

6-(3-Methylphenyl)nicotinic acid, a substituted pyridinecarboxylic acid, represents a scaffold of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a nicotinic acid core coupled with a tolyl group, provides a versatile platform for the development of novel therapeutic agents and functional materials. This guide offers an in-depth exploration of a robust and widely applicable synthetic pathway for this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies presented herein are grounded in established chemical principles, emphasizing mechanistic understanding and practical, reproducible experimental protocols.

Strategic Approach to Synthesis: The Power of Cross-Coupling

The synthesis of 6-aryl-nicotinic acids, including the target compound this compound, is most effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions form a carbon-carbon bond between an aryl halide or triflate and an organometallic reagent. Among the various cross-coupling methodologies, the Suzuki-Miyaura and Negishi reactions stand out for their high efficiency, functional group tolerance, and relatively mild reaction conditions.[1]

This guide will focus on the Suzuki-Miyaura coupling pathway, a cornerstone of modern organic synthesis.[1][2] This choice is predicated on the commercial availability and stability of the required boronic acid reagents, which are generally less sensitive to air and moisture compared to the organozinc reagents used in Negishi couplings.[3][4]

The core strategy involves the coupling of a 6-halogenated nicotinic acid derivative with 3-methylphenylboronic acid in the presence of a palladium catalyst and a base.

Visualizing the Synthetic Pathway

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the synthesis of this compound via a two-step process: Suzuki-Miyaura coupling followed by ester hydrolysis.

Part 1: Suzuki-Miyaura Coupling of Methyl 6-chloronicotinate and 3-Methylphenylboronic Acid

Materials:

-

Methyl 6-chloronicotinate

-

3-Methylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add methyl 6-chloronicotinate (1.0 eq), 3-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes to ensure an oxygen-free environment.

-

Catalyst Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).

-

Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain methyl 6-(3-methylphenyl)nicotinate.

Part 2: Hydrolysis of Methyl 6-(3-methylphenyl)nicotinate

Materials:

-

Methyl 6-(3-methylphenyl)nicotinate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl) (1M)

Procedure:

-

Dissolution: Dissolve the methyl 6-(3-methylphenyl)nicotinate in a mixture of THF and water.

-

Hydrolysis: Add an aqueous solution of lithium hydroxide (2.0 eq) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 4-5 with 1M HCl. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation: Expected Yields and Characterization

The following table summarizes typical reaction conditions and expected outcomes for the synthesis.

| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Coupling | Methyl 6-chloronicotinate, 3-Methylphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 12-24 | 75-90 |

| Hydrolysis | Methyl 6-(3-methylphenyl)nicotinate | LiOH | THF/H₂O | 25 | 2-4 | >95 |

Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis to confirm its identity and purity.

Troubleshooting and Optimization

-

Low Coupling Yield: Ensure all reagents and solvents are dry and the reaction is conducted under a strict inert atmosphere. The quality of the palladium catalyst is also critical. Consider using alternative palladium catalysts and ligands if yields remain low. [5][6]* Incomplete Hydrolysis: Increase the reaction time or the amount of base. Gentle heating can also facilitate the hydrolysis.

-

Purification Challenges: If the product is difficult to crystallize, consider alternative purification methods such as preparative HPLC.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient pathway for the synthesis of this compound. This guide has outlined the strategic approach, mechanistic underpinnings, and a detailed experimental protocol to facilitate the successful synthesis of this valuable compound. By understanding the core principles and paying careful attention to experimental details, researchers can effectively produce this and other related nicotinic acid derivatives for a wide range of scientific applications.

References

- Denmark, S. E. (n.d.). The Negishi Cross-Coupling Reaction. The Denmark Group, University of Illinois Urbana-Champaign.

- Doyle, A. G. (2012). Nickel-Catalyzed Negishi Alkylations of Styrenyl Aziridines. The Doyle Group, Princeton University.

-

Fu, G. C. (2008). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]

-

Khalil, N., Ahmed, E., & Zaitone, S. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. [Link]

-

MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. [Link]

-

Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]

-

Pharmaceutical Technology. (2016). New Horizons for Cross-Coupling Reactions. [Link]

-

ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. [Link]

-

Taylor & Francis Online. (2006). Facile Synthesis of Nicotinic Acid Derivatives with Unsymmetrical Substitution Patterns. [Link]

-

Wikipedia. (n.d.). Cross-coupling reaction. [Link]

-

Wikipedia. (n.d.). Negishi coupling. [Link]

-

Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. ACS Publications. [Link]

-

Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. PubMed. [Link]

Sources

- 1. mt.com [mt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Negishi coupling - Wikipedia [en.wikipedia.org]

- 4. Negishi Coupling [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 6-(3-Methylphenyl)nicotinic acid

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 6-(3-Methylphenyl)nicotinic acid (also known as 6-(m-tolyl)nicotinic acid). As a substituted nicotinic acid derivative, this compound holds potential as a key building block in medicinal chemistry and materials science. This document synthesizes available data from analogous compounds with computational predictions to offer a robust profile for researchers, scientists, and drug development professionals. We delve into the structural, physical, and spectroscopic properties, providing both theoretical insights and detailed experimental protocols for their validation. The causality behind experimental choices and the interpretation of data are emphasized to ensure scientific integrity and practical utility.

Chemical Identity and Molecular Structure

Understanding the fundamental structure of a compound is the cornerstone of predicting its chemical behavior and reactivity. This compound belongs to the heteroaromatic carboxylic acid family, combining a pyridine core with a toluyl substituent.

-

IUPAC Name: 6-(3-methylphenyl)pyridine-3-carboxylic acid

-

Synonyms: 6-(m-tolyl)nicotinic acid

-

CAS Number: 887976-22-9[1]

-

Molecular Formula: C₁₃H₁₁NO₂[1]

-

Molecular Weight: 213.23 g/mol

The structure features a carboxylic acid group at the 3-position of the pyridine ring, which is the primary determinant of its acidic nature. The m-tolyl group at the 6-position significantly influences its steric and electronic properties, particularly its lipophilicity and solubility, compared to the parent nicotinic acid.

Caption: Chemical structure of this compound.

Computational Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable, predictive insights into the behavior of a molecule. These parameters are crucial for initial screening in drug discovery, helping to predict absorption, distribution, metabolism, and excretion (ADME) properties. The data below are estimated based on computational methods and analysis of structurally similar compounds, such as 6-phenylnicotinic acid.[2]

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 213.23 g/mol | Influences diffusion and transport across membranes. Complies with Lipinski's Rule of Five (<500 Da). |

| XLogP3 | ~2.5 - 3.0 | A measure of lipophilicity. This value suggests moderate lipophilicity, indicating good potential for membrane permeability but a risk of lower aqueous solubility compared to nicotinic acid (LogP ~0.2-0.4).[3] |

| Hydrogen Bond Donors | 1 | The carboxylic acid -OH group. Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 3 | The pyridine nitrogen and two carboxylic oxygen atoms. Key for interactions with biological targets. |

| Rotatable Bond Count | 2 | The C-C bonds connecting the rings and the ring to the carboxyl group. Relates to conformational flexibility. |

| Topological Polar Surface Area (TPSA) | 50.2 Ų | Based on analogue 6-phenylnicotinic acid.[2] Predicts cell permeability; a value <140 Ų is generally associated with good oral bioavailability. |

Experimental and Predicted Physical Properties

The physical state and solubility of a compound are critical for its handling, formulation, and biological activity.

-

Appearance: Expected to be a white to off-white crystalline solid, consistent with analogous aromatic carboxylic acids like nicotinic acid.[4][5]

-

Melting Point: A high melting point is predicted due to the rigid, planar structure and the potential for strong intermolecular hydrogen bonding and π–π stacking in the crystal lattice. For comparison, the closely related 6-phenylnicotinic acid has a melting point of 243-245 °C[6], and nicotinic acid melts at 237 °C.[3]

-

Solubility: The introduction of the lipophilic m-tolyl group is expected to decrease aqueous solubility compared to nicotinic acid (18 g/L).[3][5] The compound is predicted to be poorly soluble in water, but soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and hot ethanol. Solubility in aqueous buffers will be highly pH-dependent due to the ionizable carboxylic acid group.

-

Acidity (pKa): The pKa is primarily dictated by the carboxylic acid group. The pKa of the parent nicotinic acid is approximately 4.85.[3][5] The 6-phenyl substituent in 6-phenylnicotinic acid does not drastically alter this value. Therefore, the pKa of this compound is expected to be in the range of 4.5 - 5.0. This means that at physiological pH (7.4), the molecule will exist predominantly in its deprotonated, anionic (carboxylate) form, which has significant implications for its solubility and interaction with biological targets.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the chemical structure, the following spectral characteristics are anticipated:

-

¹H NMR:

-

Aromatic Protons: Complex multiplets are expected in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on both the pyridine and the m-tolyl rings.

-

Methyl Protons: A sharp singlet at approximately δ 2.4 ppm for the -CH₃ group.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

Approximately 12 distinct signals are expected (some aromatic carbons may have overlapping signals).

-

Carbonyl Carbon: A signal around 165-175 ppm.

-

Aromatic Carbons: Signals in the 120-160 ppm range.

-

Methyl Carbon: A signal around 20-25 ppm.

-

-

FT-IR:

-

O-H Stretch: A very broad band from 2500-3300 cm⁻¹ for the carboxylic acid O-H bond.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, characteristic of a carboxylic acid carbonyl group.[7]

-

C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the aromatic rings.[7]

-

-

Mass Spectrometry (ESI+):

-

The primary ion observed would be the protonated molecular ion [M+H]⁺ at an m/z of approximately 214.086.

-

Experimental Methodologies for Physicochemical Characterization

To validate the predicted properties, a series of standardized experiments are required. The following protocols provide a self-validating system for robust characterization.

Caption: Experimental workflow for physicochemical profiling.

Protocol for Melting Point Determination

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Method: Digital Capillary Melting Point Apparatus.

-

Procedure:

-

Ensure the compound is finely powdered and thoroughly dried to remove residual solvents.

-

Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set a heating ramp rate of 1-2 °C per minute for accurate determination.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which all solid has melted (clear point). The range between these two points is the melting range.

-

-

Causality: A sharp melting range (< 2 °C) is indicative of high purity. Impurities typically depress and broaden the melting range.

Protocol for Aqueous Solubility Determination

-

Objective: To quantify the equilibrium solubility of the compound in a physiologically relevant buffer.

-

Method: Shake-Flask Method (OECD Guideline 105).

-

Procedure:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Add an excess amount of the compound to a known volume of the buffer in a sealed glass vial. The excess solid ensures that saturation is achieved.

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to allow the system to reach equilibrium.

-

After equilibration, centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantify the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

-

-

Trustworthiness: This method is the gold standard for thermodynamic solubility. Running the experiment for at least 24 hours ensures true equilibrium is reached, providing a reliable value for formulation and biopharmaceutical assessment.

Protocol for pKa Determination

-

Objective: To determine the acid dissociation constant of the carboxylic acid group.

-

Method: Potentiometric Titration.

-

Procedure:

-

Dissolve a precisely weighed amount of the compound in a suitable co-solvent/water mixture (e.g., 50:50 methanol/water) if aqueous solubility is low.

-

Place the solution in a jacketed beaker maintained at a constant temperature (25 °C).

-

Use a calibrated pH electrode to monitor the pH of the solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.

-

Record the pH after each addition of titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).

-

-

Expertise: The choice of a co-solvent is critical; it must solubilize the compound without significantly altering the pKa. The data can be analyzed using derivative plots to precisely identify the equivalence point.

Summary and Applications in Drug Development

The physicochemical profile of this compound suggests it is a moderately lipophilic, weakly acidic compound with low predicted aqueous solubility and high crystalline stability.

-

Medicinal Chemistry: Its properties make it an interesting scaffold. The predicted LogP is within the range suitable for CNS penetration, although its low solubility could be a challenge. The carboxylic acid provides a handle for modification into esters or amides to create prodrugs or to modulate activity and pharmacokinetic properties.

-

Formulation Science: The low intrinsic solubility and high melting point indicate that for oral delivery, formulation strategies such as salt formation (by reacting with a base), amorphization, or particle size reduction would be necessary to improve the dissolution rate and bioavailability.

-

Lead Optimization: In a drug discovery program, this profile serves as a baseline. Scientists can systematically modify the structure—for instance, by adding polar groups to the tolyl ring—to fine-tune solubility and lipophilicity while maintaining target engagement.

This guide provides a foundational understanding of this compound, enabling researchers to make informed decisions in its application and further investigation.

References

-

Chemsigma. (n.d.). 6-(3-Methylphenyl)-nicotinic acid [887976-22-9]. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-(m-tolyl)nicotinate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Nicotinic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 6-phenylnicotinic acid - 29051-44-3. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. Retrieved from [Link]

-

PubChem. (n.d.). 6-Phenylnicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

Sources

- 1. 6-(3-Methylphenyl)-nicotinic acid [887976-22-9] | Chemsigma [chemsigma.com]

- 2. 6-Phenylnicotinic acid | C12H9NO2 | CID 120118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 4. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Identification of 6-(3-Methylphenyl)nicotinic Acid

Abstract

This technical guide provides a comprehensive framework for the unambiguous identification and characterization of 6-(3-Methylphenyl)nicotinic acid, a substituted pyridine carboxylic acid of interest to researchers in medicinal chemistry and materials science. In the absence of a dedicated Chemical Abstracts Service (CAS) number for this specific isomer, this document emphasizes a multi-technique analytical approach. We will detail the expected spectroscopic and chromatographic signatures, explain the causality behind experimental choices, and provide validated protocols to ensure scientific integrity. This guide is intended for researchers, chemists, and quality control professionals who require definitive structural confirmation of this compound.

Compound Identity and Physicochemical Properties

This compound, also known as 6-(m-tolyl)nicotinic acid, is an aromatic carboxylic acid featuring a pyridine ring substituted at the 6-position with a 3-methylphenyl (m-tolyl) group.

Key Identifiers:

-

Molecular Formula: C₁₃H₁₁NO₂

-

Molecular Weight: 213.23 g/mol

-

CAS Number: Not assigned. The absence of a specific CAS number necessitates rigorous analytical characterization for positive identification. For reference, the related isomer 6-(o-tolyl)nicotinic acid is registered under CAS 92763-72-9, and 6-phenylnicotinic acid is CAS 29051-44-3.[1][2][3] The methyl ester of the target compound, methyl 6-(m-tolyl)nicotinate, is listed under CAS 158503-01-6.[4]

Predicted Physicochemical Data:

| Property | Predicted Value | Rationale / Comments |

| Melting Point | >200 °C | Aromatic carboxylic acids are typically high-melting solids due to strong intermolecular hydrogen bonding and crystal lattice energy. The melting point of 6-phenylnicotinic acid is 243-245 °C.[2] |

| Boiling Point | >400 °C | High due to molecular weight and polarity; likely to decompose before boiling at atmospheric pressure. |

| Appearance | White to off-white crystalline solid | Typical appearance for purified aromatic organic acids. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and hot alcohols. | The carboxylic acid group provides some aqueous solubility, but the biaryl structure dominates. |

Conceptual Synthesis Pathway

The most direct and widely adopted method for constructing the C-C bond between the pyridine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction is renowned for its high efficiency and tolerance of various functional groups, making it ideal for this target.

The logical synthetic approach involves coupling a halogenated nicotinic acid derivative with a tolylboronic acid.

This strategy is advantageous because the starting materials are commercially available, and the reaction conditions are well-established for similar substrates.[6][7]

Unambiguous Spectroscopic Identification

A combination of NMR, Mass Spectrometry, and IR Spectroscopy provides a self-validating system for structural confirmation.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise isomeric structure.

Protocol: ¹H and ¹³C NMR Sample Preparation

-

Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆). Its high polarity effectively dissolves the carboxylic acid, and the acidic proton of the carboxyl group is readily observable, typically as a broad singlet.

-

Concentration: Dissolve 5-10 mg of the sample in approximately 0.6 mL of DMSO-d₆.

-

Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (COSY, HSQC) on a spectrometer operating at 400 MHz or higher for optimal resolution.

The spectrum will show distinct signals for the pyridine ring, the tolyl ring, the methyl group, and the carboxylic acid proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Key Couplings |

| ~13.0 | broad singlet | 1H | COOH | The acidic proton signal is typically broad and downfield.[8] Its position is concentration-dependent. |

| ~9.0 | doublet (d) | 1H | H-2 (Py) | Ortho to the ring nitrogen, making it the most deshielded pyridine proton. Coupled to H-4 with a small meta coupling (J ≈ 2-3 Hz). |

| ~8.2 | doublet of doublets (dd) | 1H | H-4 (Py) | Coupled to H-5 with a large ortho coupling (J ≈ 8 Hz) and to H-2 with a smaller meta coupling (J ≈ 2-3 Hz). |

| ~7.9 | doublet (d) | 1H | H-5 (Py) | Coupled to H-4 with a large ortho coupling (J ≈ 8 Hz). |

| ~7.8 | singlet (s) / dt | 1H | H-2' (Tolyl) | This proton is ortho to the pyridine substituent and has no ortho protons, appearing as a singlet or a narrow triplet due to small meta couplings. |

| ~7.8 | doublet (d) | 1H | H-6' (Tolyl) | Ortho to the pyridine substituent. Coupled to H-5' (J ≈ 7-8 Hz). |

| ~7.4 | triplet (t) | 1H | H-5' (Tolyl) | Appears as a triplet due to coupling with both H-4' and H-6' (J ≈ 7-8 Hz). |

| ~7.3 | doublet (d) | 1H | H-4' (Tolyl) | Coupled to H-5' (J ≈ 7-8 Hz). |

| ~2.4 | singlet (s) | 3H | -CH₃ | A characteristic singlet for the methyl group on the aromatic ring. |

The proton-decoupled ¹³C NMR spectrum will show 13 distinct carbon signals.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 | C=O | Carboxylic acid carbons are typically found in this downfield region.[9] |

| ~160 | C-6 (Py) | Quaternary carbon attached to the tolyl group and adjacent to nitrogen; highly deshielded. |

| ~152 | C-2 (Py) | Carbon ortho to the ring nitrogen. |

| ~139 | C-4 (Py) | Deshielded due to its position relative to the nitrogen and carboxyl group. |

| ~138 | C-3' (Tolyl) | Quaternary carbon bearing the methyl group. |

| ~137 | C-1' (Tolyl) | Quaternary carbon attached to the pyridine ring. |

| ~130 | C-5' (Tolyl) | Aromatic CH. |

| ~129 | C-6' (Tolyl) | Aromatic CH. |

| ~128 | C-2' (Tolyl) | Aromatic CH. |

| ~126 | C-4' (Tolyl) | Aromatic CH. |

| ~125 | C-3 (Py) | Quaternary carbon attached to the carboxyl group. |

| ~121 | C-5 (Py) | Aromatic CH. |

| ~21 | -CH₃ | Aliphatic methyl carbon. |

Expertise Insight: The specific chemical shifts can be influenced by solvent and concentration. However, the predicted pattern of signals, their multiplicities, and relative positions are the critical identifiers. Computational prediction tools and comparison with spectra of similar substituted pyridines can further refine these assignments.[10][11]

3.2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

Protocol: ESI-MS Analysis

-

Technique: Electrospray Ionization (ESI) is the preferred method due to the polarity of the carboxylic acid. Both positive and negative ion modes should be tested.

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Analysis: Infuse the sample directly or analyze via LC-MS. Acquire full scan data to identify the molecular ion and MS/MS data to study fragmentation.

Expected Results:

-

Molecular Ion:

-

Positive Mode [M+H]⁺: m/z 214.08

-

Negative Mode [M-H]⁻: m/z 212.07

-

-

Key Fragmentation: A primary and highly characteristic fragmentation pathway for nicotinic acid derivatives is the loss of the carboxyl group (as CO₂ or COOH).

-

Loss of CO₂ (44 Da): A significant fragment at m/z 169 [M+H-CO₂]⁺ or m/z 168 [M-H-CO₂]⁻ corresponding to the 2-(m-tolyl)pyridine fragment.

-

Pyridine Ring Fragmentation: Further fragmentation of the pyridine ring can occur, with a common fragment observed at m/z 78, corresponding to the pyridine ring itself after cleavage of the substituents.[12][13]

-

3.3. Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Protocol: ATR-FTIR Analysis

-

Technique: Attenuated Total Reflectance (ATR) is ideal for solid samples, requiring minimal preparation.

-

Sample Preparation: Place a small amount of the crystalline solid directly onto the ATR crystal.

-

Analysis: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3300–2500 (very broad) | O–H stretch | Carboxylic Acid (dimer) | This extremely broad band, often obscuring the C-H stretches, is a hallmark of a hydrogen-bonded carboxylic acid.[9][14] |

| ~3050 | C–H stretch | Aromatic | Confirms the presence of the aromatic rings. |

| ~2920 | C–H stretch | Methyl (-CH₃) | Confirms the aliphatic methyl group. |

| 1710–1680 (strong, sharp) | C=O stretch | Carboxylic Acid | The carbonyl stretch is strong and its position indicates conjugation with the aromatic system.[15][16] |

| 1600–1450 (multiple bands) | C=C and C=N stretch | Aromatic Rings | These bands confirm the presence of both the pyridine and phenyl rings. |

| 1320–1210 | C–O stretch | Carboxylic Acid | Coupled with the O-H bend. |

| 950–900 (broad) | O–H bend (out-of-plane) | Carboxylic Acid (dimer) | Another characteristic, though sometimes weak, band for carboxylic acid dimers.[16] |

Chromatographic Purity Assessment

Chromatography is essential for determining the purity of the synthesized compound and for separating it from starting materials, byproducts, or other isomers.

4.1. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for analyzing polar aromatic compounds like pyridine carboxylic acids.[17][18]

Protocol: Reverse-Phase HPLC Method

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns provide excellent retention and separation for aromatic compounds.

-

Mobile Phase: A gradient elution is recommended for optimal separation of potential impurities.

-

Solvent A: Water with 0.1% Formic Acid or Phosphoric Acid. The acid suppresses the ionization of the carboxyl group, leading to better peak shape.[19]

-

Solvent B: Acetonitrile or Methanol.

-

-

Gradient: Start with a low percentage of Solvent B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

-

Detection: UV detector set at a wavelength where the pyridine and phenyl rings absorb, typically around 254-260 nm.[20]

-

Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Safety and Handling

While specific toxicity data for this compound is not available, prudent laboratory practices should be followed based on data for analogous compounds like other pyridine carboxylic acids.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and nitrile gloves.[21][22]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Finely dispersed dust may form explosive mixtures in the air, so avoid creating dust clouds and eliminate ignition sources.[23][24]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents and strong bases.

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

References

-

Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733.

-

Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477.

-

ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.

-

Uchida, K. (1983). Determination of pyridonecarboxylic acids in plasma by reverse-phase high-performance liquid chromatography. Nihon juigaku zasshi. The Japanese journal of veterinary science, 45(6), 803–806.

-

SIELC Technologies. (n.d.). Separation of Pyridine-2-carboxylic acid 1-oxide on Newcrom R1 HPLC column.

-

ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid.

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

-

Ośmiałowski, B., & Kaliszan, R. (2001). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 6(11), 923–931.

-

JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids.

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.

-

ResearchGate. (n.d.). (PDF) Infrared spectra and structure of molecular complexes of aromatic acids.

-

Bio-Strategy Pty Ltd. (n.d.). 2,6-Pyridinedicarboxylic acid Safety Data Sheet.

-

SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids.

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.

-

Jubilant Ingrevia Limited. (2024). Pyridine ACS Safety Data Sheet.

-

Peking University. (n.d.). Supporting Information for...

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Hydroxy-2-pyridinecarboxylic acid, 98%.

-

ResearchGate. (n.d.). The GC–MS fragmentation of 2-{[(2-hydroxyphenyl)-methylidene]amino}nicotinic acid.

-

Fisher Scientific. (n.d.). Safety Data Sheet - 2-Pyridinecarboxylic acid.

-

Li, W., et al. (2015). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS... Journal of Analytical Methods in Chemistry.

-

Inchem.org. (n.d.). ICSC 1702 - NICOTINIC ACID.

-

ResearchGate. (n.d.). (PDF) Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes.

-

PubChem. (n.d.). 6-Phenylnicotinic acid.

-

PubChem. (n.d.). Methyl 6-(m-tolyl)nicotinate.

-

SpectraBase. (n.d.). 1,2-Dihydro-2-oxo-6-phenylnicotinic acid.

-

ACS Publications. (2008). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters.

-

Benchchem. (n.d.). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid...

-

PubMed. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).

-

ChemSynthesis. (n.d.). 6-phenylnicotinic acid.

-

ChemicalBook. (n.d.). 1-(3-METHYLPHENYL)PIPERAZINE(41186-03-2) 1H NMR spectrum.

-

University of Colorado Boulder. (n.d.). 1H NMR chemical shift ppm table.

-

Parchem. (n.d.). 6-(o-Tolyl)nicotinic acid.

-

Oregon State University. (n.d.). 1H NMR Chemical Shift.

-

ChemScene. (n.d.). 6-Methyl-2-(prop-2-yn-1-ylamino)nicotinic acid.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.

-

ResearchGate. (n.d.). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling.

-

NIST WebBook. (n.d.). Niacin, TMS derivative.

-

ChemicalBook. (n.d.). 6-p-Tolyl-nicotinic acid.

-

PubChem. (n.d.). 6-Methylnicotinic acid.

-

ResearchGate. (n.d.). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives.

-

NIH. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.

Sources

- 1. 6-Phenylnicotinic acid | C12H9NO2 | CID 120118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. parchem.com [parchem.com]

- 4. Methyl 6-(m-tolyl)nicotinate | C14H13NO2 | CID 22258580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. helixchrom.com [helixchrom.com]

- 18. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]

- 19. Separation of Pyridine-2-carboxylic acid 1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 20. Determination of pyridonecarboxylic acids in plasma by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. bio.vu.nl [bio.vu.nl]

- 22. fishersci.com [fishersci.com]

- 23. jubilantingrevia.com [jubilantingrevia.com]

- 24. ICSC 1702 - NICOTINIC ACID [inchem.org]

Introduction: Unveiling a Novel Nicotinic Acid Analog

An In-Depth Technical Guide to the Biological Activity of 6-(m-tolyl)nicotinic Acid

Nicotinic acid, also known as niacin or vitamin B3, has a long-standing history in the management of dyslipidemia.[1][2] Its ability to modulate a broad spectrum of lipids, including lowering low-density lipoprotein (LDL) and triglycerides while significantly increasing high-density lipoprotein (HDL), has made it a valuable therapeutic agent.[1][3] The discovery of its cognate receptor, GPR109A (also known as HM74A in humans), has further illuminated its mechanism of action and opened avenues for the development of novel analogs with improved therapeutic profiles.[4][5]

This technical guide focuses on a novel, putative analog, 6-(m-tolyl)nicotinic acid . While specific data for this compound is not yet available in the public domain, its structural similarity to nicotinic acid provides a strong foundation for predicting its biological activities and outlining a comprehensive strategy for its investigation. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing a theoretical framework and detailed experimental protocols to explore the therapeutic potential of 6-(m-tolyl)nicotinic acid.

Part 1: The Nicotinic Acid Pharmacophore and the Significance of the 6-Position Substitution

The pharmacological activity of nicotinic acid derivatives is intrinsically linked to their chemical structure. The pyridine-3-carboxylic acid core is essential for activity, and modifications at various positions on the pyridine ring can significantly influence potency, selectivity, and pharmacokinetic properties. The introduction of a meta-tolyl group at the 6-position of the nicotinic acid scaffold is a strategic modification. It is hypothesized that this bulky, lipophilic substituent could enhance the binding affinity and selectivity for the GPR109A receptor, potentially leading to improved efficacy and a modified side-effect profile compared to the parent compound.

Part 2: Postulated Mechanism of Action - Targeting the GPR109A Receptor

It is postulated that 6-(m-tolyl)nicotinic acid will act as an agonist for the GPR109A receptor, a G-protein coupled receptor (GPCR) predominantly expressed in adipocytes and immune cells.[5][6] Upon binding, it is expected to initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent reduction in the activity of hormone-sensitive lipase. This cascade ultimately results in decreased lipolysis and a reduction in the release of free fatty acids from adipose tissue.[2]

Caption: Postulated GPR109A signaling pathway for 6-(m-tolyl)nicotinic acid.

Part 3: Anticipated Pharmacological Effects

Based on its presumed agonism at the GPR109A receptor, 6-(m-tolyl)nicotinic acid is expected to exhibit a range of pharmacological effects, primarily related to lipid metabolism and inflammation.

Lipid-Lowering Effects

The primary anticipated effect is a significant improvement in the lipid profile. By reducing the flux of free fatty acids to the liver, 6-(m-tolyl)nicotinic acid is expected to decrease the synthesis of triglycerides and very-low-density lipoproteins (VLDL), consequently lowering LDL levels.[3] Furthermore, it is hypothesized to increase HDL levels, a key beneficial effect of nicotinic acid.[7]

Table 1: Hypothetical Dose-Response of 6-(m-tolyl)nicotinic Acid on Lipid Parameters in a Murine Model of Dyslipidemia

| Treatment Group | Dose (mg/kg) | Change in LDL (%) | Change in Triglycerides (%) | Change in HDL (%) |

| Vehicle Control | 0 | 0 | 0 | 0 |

| 6-(m-tolyl)nicotinic acid | 10 | -15 | -20 | +10 |

| 6-(m-tolyl)nicotinic acid | 30 | -35 | -40 | +25 |

| 6-(m-tolyl)nicotinic acid | 100 | -50 | -55 | +40 |

| Nicotinic Acid | 100 | -30 | -35 | +20 |

Anti-Inflammatory Properties

Activation of GPR109A on immune cells, such as macrophages and neutrophils, has been shown to exert anti-inflammatory effects.[8][9] Therefore, 6-(m-tolyl)nicotinic acid may have the potential to mitigate inflammatory processes, which could be beneficial in conditions like atherosclerosis.[10]

Part 4: Proposed Experimental Workflows for Characterization

A systematic approach is required to validate the hypothesized biological activities of 6-(m-tolyl)nicotinic acid. The following experimental workflows provide a comprehensive plan for its characterization.

Caption: Proposed experimental workflow for the characterization of 6-(m-tolyl)nicotinic acid.

Detailed Experimental Protocols

1. GPR109A Receptor Binding Assay

-

Objective: To determine the binding affinity of 6-(m-tolyl)nicotinic acid to the human GPR109A receptor.

-

Methodology:

-

Utilize a commercially available membrane preparation from cells overexpressing the human GPR109A receptor.

-

Perform a competitive binding assay using a radiolabeled ligand (e.g., [³H]-nicotinic acid).

-

Incubate the membranes with the radioligand and increasing concentrations of unlabeled 6-(m-tolyl)nicotinic acid.

-

Separate bound from free radioligand by filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

-

2. cAMP Functional Assay

-

Objective: To assess the functional activity of 6-(m-tolyl)nicotinic acid as an agonist or antagonist at the GPR109A receptor.

-

Methodology:

-

Use a stable cell line expressing the human GPR109A receptor (e.g., CHO-K1 cells).

-

Pre-treat the cells with forskolin to stimulate adenylyl cyclase and elevate intracellular cAMP levels.

-

Treat the cells with varying concentrations of 6-(m-tolyl)nicotinic acid.

-

Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

-

Determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.

-

3. In Vitro Lipolysis Assay

-

Objective: To evaluate the effect of 6-(m-tolyl)nicotinic acid on lipolysis in adipocytes.

-

Methodology:

-

Differentiate 3T3-L1 preadipocytes into mature adipocytes.

-

Stimulate lipolysis with isoproterenol.

-

Treat the adipocytes with different concentrations of 6-(m-tolyl)nicotinic acid.

-

Collect the cell culture medium and measure the glycerol content as an indicator of lipolysis.

-

Calculate the IC50 for the inhibition of isoproterenol-stimulated lipolysis.

-

4. In Vivo Pharmacokinetic and Efficacy Studies in a Murine Model

-

Objective: To determine the pharmacokinetic profile and lipid-lowering efficacy of 6-(m-tolyl)nicotinic acid in a relevant animal model.

-

Methodology:

-

Utilize a mouse model of dyslipidemia (e.g., C57BL/6J mice on a high-fat diet).

-

Administer single and multiple doses of 6-(m-tolyl)nicotinic acid via oral gavage.

-

Collect blood samples at various time points to determine the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).

-

For efficacy studies, treat the mice with 6-(m-tolyl)nicotinic acid for a specified period (e.g., 4 weeks).

-

At the end of the treatment period, collect blood and liver samples for lipid analysis (total cholesterol, LDL, HDL, triglycerides) and gene expression analysis.

-

Conclusion

6-(m-tolyl)nicotinic acid represents a promising novel analog of nicotinic acid with the potential for enhanced therapeutic properties. The strategic addition of a meta-tolyl group at the 6-position may lead to improved GPR109A receptor affinity and a more favorable pharmacological profile. The comprehensive experimental framework outlined in this guide provides a clear path for the systematic investigation of its biological activity, from initial in vitro characterization to in vivo efficacy and safety studies. Successful execution of these studies will be crucial in determining the therapeutic potential of 6-(m-tolyl)nicotinic acid and its prospects for future drug development.

References

- [Not available in search results]

- [Not available in search results]

- [Not available in search results]

-

Wikipedia. Nicotinic acid. [Link]

- [Not available in search results]

- [Not available in search results]

- [Not available in search results]

-

Pike, A. W. (2005). Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid. The Journal of Clinical Investigation, 115(12), 3400–3403. [Link]

- [Not available in search results]

-

Lukas, R. J. (2011). Nicotinic acid: new lipid-independent mechanisms of action and therapeutic potentials. Trends in Pharmacological Sciences, 32(12), 700–707. [Link]

-

Pike, A. W. (2005). Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid. The Journal of Clinical Investigation, 115(12), 3400–3403. [Link]

- [Not available in search results]

- [Not available in search results]

- [Not available in search results]

-

Dr. G Bhanu Prakash. (2021, May 15). 10. Nicotinic acid: Pharmacology Video Lectures USMLE Step 1. YouTube. [Link]

- [Not available in search results]

-

Chen, X., et al. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. Annals of Clinical & Laboratory Science, 47(6), 729–737. [Link]

- [Not available in search results]

- [Not available in search results]

-

Figge, H. L., et al. (1988). Nicotinic acid: a review of its clinical use in the treatment of lipid disorders. Pharmacotherapy, 8(5), 287–294. [Link]

- [Not available in search results]

- [Not available in search results]

- [Not available in search results]

- [Not available in search results]

-

Knowles, H. J., et al. (2006). Role of GPR109A receptor in the efficacy of nicotinic acid. Biochemical Society Transactions, 34(Pt 5), 724–727. [Link]

- [Not available in search results]

- [Not available in search results]

- [Not available in search results]

-

Ye, L., et al. (2014). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 16(5), 415. [Link]

- [Not available in search results]

- [Not available in search results]

- [Not available in search results]

- [Not available in search results]

- [Not available in search results]

-

Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine, 258(2), 94–114. [Link]

- [Not available in search results]

- [Not available in search results]

- [Not available in search results]

Sources

- 1. Nicotinic acid: a review of its clinical use in the treatment of lipid disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 8. Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 6-(3-Methylphenyl)nicotinic Acid

Distribution: For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide delineates a comprehensive strategy for the identification and validation of potential therapeutic targets for the novel compound, 6-(3-Methylphenyl)nicotinic acid. While direct biological data for this specific molecule is nascent, its structural similarity to nicotinic acid (Niacin, Vitamin B3) provides a robust foundation for hypothesizing its engagement with key signaling pathways implicated in metabolic, inflammatory, and oncogenic diseases. This document outlines a logical, multi-tiered experimental approach, moving from broad, unbiased screening to specific, mechanistic validation. We will detail the scientific rationale behind proposed methodologies, present structured protocols, and provide visual frameworks for understanding the potential signaling cascades involved. The overarching goal is to equip researchers and drug development professionals with a strategic roadmap to efficiently elucidate the mechanism of action and therapeutic promise of this compound.

Introduction: The Rationale for Investigating this compound

Nicotinic acid and its derivatives are a well-established class of compounds with diverse biological activities.[1][2] Nicotinic acid itself is a crucial nutrient, serving as a precursor for the coenzymes NAD and NADP, which are fundamental to cellular metabolism and redox reactions.[3][4] Beyond its role as a vitamin, pharmacological doses of nicotinic acid are used to treat dyslipidemia.[5][6][7] The therapeutic effects of nicotinic acid are mediated, in part, by the activation of the G-protein coupled receptor 109A (GPR109A, also known as HCA2), which is expressed in adipocytes and various immune cells.[8][9][10]

The introduction of a 3-methylphenyl group at the 6-position of the nicotinic acid scaffold, creating this compound, presents an intriguing chemical modification. This alteration is predicted to significantly influence the molecule's steric and electronic properties, potentially leading to:

-

Altered Receptor Affinity and Selectivity: The bulky phenyl group may enhance or diminish binding to known nicotinic acid targets, or confer affinity for entirely new ones.

-

Modified Pharmacokinetic Profile: Changes in lipophilicity and metabolic stability could impact the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Novel Biological Activities: The unique chemical structure may unlock therapeutic activities not observed with the parent nicotinic acid molecule.

Given the established roles of nicotinic acid derivatives in oncology, inflammation, and metabolic disorders, a systematic investigation into the therapeutic targets of this compound is warranted.[11][12]

Primary Hypothesized Target Classes

Based on the structure of this compound, we can logically prioritize several potential target classes for initial investigation.

G-Protein Coupled Receptors (GPCRs)

The most prominent hypothesis is that this compound will interact with GPCRs, particularly the hydroxycarboxylic acid (HCA) receptor family to which GPR109A belongs.

-

GPR109A (HCA2): As the primary receptor for nicotinic acid, GPR109A is a high-priority candidate.[8] Activation of GPR109A in adipocytes inhibits lipolysis, while in immune cells, it exerts anti-inflammatory effects.[8][10] The 3-methylphenyl substituent may modulate the potency and efficacy of GPR109A activation.

-

Other HCA Receptors: The potential for off-target effects or primary activity at other HCA receptors, such as GPR81 (HCA1) and GPR109B (HCA3), should also be considered.

Nicotinic Acetylcholine Receptors (nAChRs)

While nicotinic acid itself is not a classical agonist of nAChRs, the pyridine core is a key pharmacophore for this receptor class.[13][14] The structural modification in this compound could potentially confer affinity for certain nAChR subtypes, which are ligand-gated ion channels involved in a wide range of neurological and physiological processes.[13][14]

Enzymes Involved in NAD+ Metabolism

Nicotinic acid is a substrate for the Preiss-Handler pathway, which converts it to NAD+.[7] The rate-limiting enzyme in this pathway is nicotinic acid phosphoribosyltransferase (NAPRT). It is plausible that this compound could act as a substrate, inhibitor, or modulator of NAPRT or other enzymes in this pathway. Given the critical role of NAD+ in cellular energy and signaling, this represents a significant potential therapeutic axis, particularly in cancer.[7]

Novel, Unanticipated Targets

It is crucial to maintain an open perspective and employ unbiased screening methods to identify potential targets that are not predictable from the compound's structure alone.

A Phased Approach to Target Identification and Validation

We propose a three-phased experimental workflow to systematically investigate the therapeutic targets of this compound.

Figure 1: A three-phased workflow for target identification and validation.

Phase 1: Broad Target Screening

The initial phase focuses on casting a wide net to identify the biological systems perturbed by this compound.

Protocol 1: High-Content Phenotypic Screening

-

Objective: To identify cellular phenotypes altered by the compound in an unbiased manner.

-

Cell Lines: A panel of cell lines representing different disease areas (e.g., A549 - lung cancer, THP-1 - immunology, HepG2 - metabolic disease).

-

Compound Treatment: Treat cells with a dose-response range of this compound (e.g., 10 nM to 100 µM) for 24-72 hours.

-

Staining: Utilize a multi-parametric fluorescent dye cocktail to label various cellular compartments and organelles (e.g., Hoechst for nuclei, MitoTracker for mitochondria, Phalloidin for actin cytoskeleton, and antibodies for specific pathway markers like NF-κB).

-

Imaging: Acquire images using a high-content imaging system.

-

Data Analysis: Employ automated image analysis software to quantify a wide array of cellular features (e.g., cell count, nuclear size, mitochondrial mass, protein localization).

-

Rationale: This approach can reveal unexpected biological activities and provide initial clues about the compound's mechanism of action.

Protocol 2: Broad Kinase and GPCR Panel Screening

-

Objective: To assess the compound's binding affinity against a large panel of known drug targets.

-

Assay Format: Utilize commercially available radioligand binding assays or enzymatic assays (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan).

-

Compound Concentration: Screen at a single high concentration (e.g., 10 µM) to identify initial hits.

-

Data Analysis: Calculate the percent inhibition or displacement for each target.

-

Rationale: This provides a rapid and cost-effective method to identify direct molecular interactions and potential off-target liabilities.

Phase 2: Target Hypothesis Generation and Prioritization

Data from Phase 1 will be integrated to generate and rank target hypotheses.

Data Interpretation and Hypothesis Generation:

-

Phenotypic Data: If the phenotypic screen reveals, for example, a potent anti-inflammatory effect (e.g., inhibition of NF-κB nuclear translocation), this would strongly suggest modulation of inflammatory signaling pathways.

-

Binding Data: A significant hit from the GPCR screen on GPR109A would confirm our primary hypothesis.

-

Integration: Correlating the phenotypic and binding data is key. For instance, if the compound binds to GPR109A and also shows anti-inflammatory effects in macrophages, this builds a strong case for GPR109A-mediated immunomodulation.

Table 1: Hypothetical Screening Results and Interpretations

| Screening Assay | Hypothetical Result | Interpretation and Next Steps |

| High-Content Phenotypic Screen (THP-1 macrophages) | Dose-dependent inhibition of TNF-α induced NF-κB nuclear translocation | Suggests anti-inflammatory activity. Prioritize targets in inflammatory signaling pathways. |

| GPCR Binding Panel | 85% inhibition of radioligand binding to GPR109A at 10 µM | Strong evidence for direct interaction with GPR109A. Proceed with functional assays to determine if the compound is an agonist or antagonist. |

| Kinase Binding Panel | <20% inhibition across the panel | Low likelihood of direct kinase inhibition at therapeutic concentrations. |

| In Vitro Cytotoxicity (HepG2 cells) | CC50 > 100 µM | Low potential for general cytotoxicity. |

Phase 3: Mechanistic Validation

This phase involves rigorous testing of the prioritized hypotheses using focused cellular and biochemical assays.

Focus on GPR109A as a Primary Candidate Target

Assuming the screening data points towards GPR109A, the following validation studies are warranted.

Protocol 3: GPR109A Functional Assays

-

Objective: To determine the functional activity of this compound at GPR109A.

-

Assay Systems:

-

cAMP Assay: Utilize a cell line stably expressing GPR109A (e.g., CHO-K1) and a cAMP-sensitive reporter system (e.g., HTRF, GloSensor). GPR109A couples to Gi, so activation will lead to a decrease in forskolin-stimulated cAMP levels.

-

β-Arrestin Recruitment Assay: Employ an assay that measures the recruitment of β-arrestin to the activated GPR109A receptor (e.g., PathHunter). This can reveal biased agonism.

-

-

Experimental Design: Generate dose-response curves for this compound and compare its potency (EC50) and efficacy to known GPR109A agonists like nicotinic acid.

-

Rationale: These assays will confirm whether the compound is an agonist, antagonist, or biased agonist at GPR109A, providing critical mechanistic insight.[15]

Visualizing the GPR109A Signaling Pathway

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cas 59-67-6,Nicotinic acid | lookchem [lookchem.com]

- 4. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress: Further Molecular and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 7. Nicotinic acid: A case for a vitamin that moonlights for cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nicotinic acid (niacin) receptor agonists: will they be useful therapeutic agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GPR109A and vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What are Nicotinic receptors agonists and how do they work? [synapse.patsnap.com]

- 14. Nicotinic agonist - Wikipedia [en.wikipedia.org]

- 15. Nicotinic acid receptor agonists differentially activate downstream effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

structural characterization of 6-(3-Methylphenyl)nicotinic acid

An In-depth Technical Guide to the Structural Characterization of 6-(3-Methylphenyl)nicotinic acid

Prepared by: Gemini, Senior Application Scientist

Foreword: The Imperative of Unambiguous Characterization

In the landscape of drug discovery and materials science, the precise molecular structure of a compound is its foundational identity. For a molecule like this compound, a substituted pyridine derivative with significant potential, its utility is inextricably linked to its confirmed structure, purity, and solid-state architecture. Misidentification of isomers or incomplete characterization can lead to failed experiments, misinterpreted biological activity, and compromised intellectual property.

This guide provides a comprehensive, multi-technique workflow for the definitive structural elucidation of this compound. It is designed for researchers and drug development professionals, moving beyond a simple listing of methods to explain the causality behind experimental choices. The philosophy is one of orthogonal validation, where each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system that leaves no room for ambiguity.

The Analytical Blueprint: An Integrated Workflow

A robust characterization strategy does not rely on a single technique but rather on the convergence of evidence from multiple, independent methods. The logical flow for characterizing a novel small molecule like this compound begins with confirming its mass and elemental formula, proceeds to mapping its functional groups and covalent framework, and culminates in defining its three-dimensional structure.

Caption: Integrated workflow for the .

Foundational Analysis: Mass and Composition

Before delving into complex connectivity, the first step is to confirm the molecule's mass and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Expertise & Rationale

We choose Electrospray Ionization (ESI) as the method of choice due to the presence of the acidic proton and the basic pyridine nitrogen, which readily accept or lose a proton to form ions in solution. Running in both positive ([M+H]⁺) and negative ([M-H]⁻) modes provides complementary data and increases confidence. The use of a Time-of-Flight (TOF) or Orbitrap analyzer is critical for achieving the mass accuracy required to distinguish the target elemental formula (C₁₃H₁₁NO₂) from other potential isobaric combinations.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an ESI source coupled to a TOF or Orbitrap mass spectrometer.

-

Positive Ion Mode: Infuse the sample solution into the ESI source. Set the detector to scan for positive ions. Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal for the protonated molecule, [M+H]⁺.

-

Negative Ion Mode: Switch the instrument polarity and acquire data in negative ion mode to observe the deprotonated molecule, [M-H]⁻.

-

Data Analysis: Compare the measured accurate mass to the theoretical exact mass. The mass error should be less than 5 ppm. Analyze the fragmentation pattern to gain further structural insights. The fragmentation of pyridine carboxylic acids often involves characteristic losses of small molecules.[1]

Predicted Data Summary

| Parameter | Expected Value |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

| Theoretical Exact Mass | 213.0790 u |

| Expected [M+H]⁺ Ion | 214.0868 u |

| Expected [M-H]⁻ Ion | 212.0712 u |

| Key Fragmentation Paths | Loss of H₂O (from carboxyl), loss of COOH (radical), cleavage at the aryl-pyridine bond. The fragmentation behavior of pyridine esters shows unique patterns involving the nitrogen atom.[1] |

Functional Group Identification: FTIR Spectroscopy

Infrared spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule. For this compound, it serves to unequivocally confirm the presence of the critical carboxylic acid moiety and the aromatic systems.

Expertise & Rationale

The carboxylic acid functional group has several highly characteristic absorption bands that make it easily identifiable.[2] The most prominent is the extremely broad O-H stretching vibration, which arises from strong hydrogen bonding between molecules, typically forming dimers in the solid state.[3][4] This broadness is a hallmark feature. Additionally, the carbonyl (C=O) stretch provides confirmation. Its position is sensitive to electronic effects; conjugation with the pyridine ring is expected to lower its frequency compared to a saturated aliphatic acid.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed.

-

Background Scan: With the ATR crystal clean and uncovered, run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Process the resulting spectrum (transmittance vs. wavenumber) and identify the characteristic absorption bands.

Predicted FTIR Data Summary

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance & Comments |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad and strong, often obscuring C-H stretches. This is a definitive feature of a hydrogen-bonded carboxylic acid.[3] |

| Aromatic C-H Stretch | 3000 - 3100 | Sharp peaks of medium intensity, appearing on top of the broad O-H band. |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2980 | Weak to medium sharp peaks. |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Very strong and sharp. The frequency is lowered due to conjugation with the aromatic pyridine ring.[2][5] |

| Aromatic C=C & C=N Ring Stretches | 1400 - 1620 | Multiple sharp bands of variable intensity, characteristic of the two different aromatic rings. |

| C-O Stretch & O-H Bend (in-plane) | 1210 - 1440 | Strong C-O stretch coupled with O-H bending, typically found in the 1210-1320 cm⁻¹ and 1400-1440 cm⁻¹ regions respectively.[4] |

| O-H Bend (out-of-plane) | 910 - 950 | A broad, medium-intensity peak characteristic of carboxylic acid dimers.[3] |

Mapping the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. A combination of ¹H, ¹³C, and 2D NMR experiments provides unambiguous evidence of atom connectivity.

Expertise & Rationale

For this molecule, ¹H NMR will reveal the number of distinct protons, their chemical environment, and their proximity to each other through spin-spin coupling. ¹³C NMR provides a count of unique carbon atoms. The choice of solvent is critical; DMSO-d₆ is ideal as it effectively dissolves the acid and its exchangeable carboxylic proton is readily observed at a characteristic downfield shift. Two-dimensional experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are self-validating systems that directly link protons to each other and to the carbons they are attached to, respectively, confirming the final assignments.

Experimental Protocol: ¹H, ¹³C, and 2D NMR

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a spectrometer (e.g., 400 MHz or higher).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

2D NMR Acquisition (Optional but Recommended):

-

COSY: To establish proton-proton coupling networks within the pyridine and tolyl rings.

-

HSQC: To correlate each proton with its directly attached carbon atom.

-

-

Data Analysis: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts and coupling constants (J-values) to assign protons and carbons to their specific positions in the molecule.

Predicted NMR Data Summary

-

¹H NMR (in DMSO-d₆)

Assignment Expected δ (ppm) Multiplicity Coupling (J, Hz) Rationale COOH > 12.0 broad singlet - Acidic proton, position is concentration dependent.[5] H2' ~9.0 d ~2.0 Proton on pyridine ring ortho to the nitrogen and meta to the carboxyl group.[6] H4' ~8.2 dd ~8.0, ~2.0 Proton on pyridine ring meta to both nitrogen and carboxyl group.[6] H5' ~7.8 d ~8.0 Proton on pyridine ring ortho to the carboxyl group and meta to the nitrogen.[6] Ar-H (Tolyl) 7.2 - 7.6 m - Four protons on the m-tolyl ring, appearing as a complex multiplet. | CH₃ | ~2.4 | s | - | Methyl group protons on the tolyl ring. |

-

¹³C NMR (in DMSO-d₆)

Assignment Expected δ (ppm) Rationale C=O ~165 - 168 Carboxyl carbon, shifted upfield due to conjugation.[5] Ar-C (Quaternary) 125 - 155 Six quaternary carbons: 4 in the aromatic rings and 2 at the ring junction. Ar-CH 120 - 150 Seven aromatic CH carbons. Carbons on the pyridine ring are typically more deshielded. | CH₃ | ~21 | Methyl carbon. |

The Definitive Proof: Single-Crystal X-ray Diffraction (SCXRD)

While spectroscopic methods provide powerful evidence for the covalent structure, only SCXRD can reveal the precise three-dimensional arrangement of atoms in the solid state.[7] It provides definitive proof of connectivity and reveals crucial information about stereochemistry, conformation, and intermolecular interactions that govern the material's bulk properties.

Expertise & Rationale

The key challenge and the most critical step for this technique is growing a high-quality single crystal. Slow evaporation is a reliable and straightforward method for molecules of this type. The expected crystal structure will likely be stabilized by a network of non-covalent interactions. Based on studies of similar structures like 6-methylnicotinic acid, we anticipate strong intermolecular hydrogen bonds, likely involving the carboxylic acid proton and the basic pyridine nitrogen (O-H···N), which is a common motif in such compounds.[8][9] Additionally, the two planar aromatic rings create an ideal system for stabilizing π–π stacking interactions.[9]

Experimental Protocol: Crystal Growth and Data Collection

-

Crystal Growth:

-

Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, or an acetone/water mixture) to near saturation at a slightly elevated temperature.

-

Filter the solution to remove any particulate matter.

-

Allow the solvent to evaporate slowly and undisturbed in a vial covered with a perforated cap over several days.

-

Harvest a well-formed, defect-free single crystal.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[7]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of reflection intensities.

-

Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Build and refine the molecular model against the experimental data to determine final atomic positions, bond lengths, and bond angles.

-

Expected Structural Features

| Structural Parameter | Anticipated Observation |

| Connectivity | Unambiguous confirmation of the this compound structure. |

| Intermolecular Interactions | Strong O-H···N hydrogen bonding between the carboxylic acid of one molecule and the pyridine nitrogen of an adjacent molecule, forming chains or dimers.[9][10] |